Talmapimod

Catalog No.
S544489
CAS No.
309913-83-5
M.F
C27H30ClFN4O3
M. Wt
513.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Talmapimod

CAS Number

309913-83-5

Product Name

Talmapimod

IUPAC Name

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide

Molecular Formula

C27H30ClFN4O3

Molecular Weight

513.0 g/mol

InChI

InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1

InChI Key

ZMELOYOKMZBMRB-DLBZAZTESA-N

SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

SD282, SD-282, SD 282, SCIO282, SCI O282, SCI-O282, Talmapimod

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Description

The exact mass of the compound Talmapimod is 512.19905 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Talmapimod, also known as SCIO-469, is a small molecule compound that functions as a first-generation oral inhibitor of p38 mitogen-activated protein kinase. Developed by Scios, Talmapimod has garnered attention for its potential therapeutic applications in treating inflammatory diseases, particularly rheumatoid arthritis. The compound's chemical formula is C27H30ClFN4O3, with a molecular weight of approximately 513.004 g/mol .

Talmapimod acts as a p38α inhibitor. p38α is a signaling molecule involved in inflammation. By inhibiting p38α, Talmapimod reduces the production of inflammatory mediators, potentially leading to therapeutic effects in inflammatory diseases [].

Studies suggest Talmapimod binds competitively to the ATP-binding pocket of p38α, preventing ATP from binding and thereby halting the enzyme's activity in the cell signaling cascade [].

Talmapimod acts primarily by inhibiting the phosphorylation of p38 mitogen-activated protein kinase. This inhibition leads to a cascade of cellular responses including the induction of apoptosis in tumor cells and the modulation of various inflammatory pathways. The mechanism involves binding to the ATP-binding site of the p38 MAPK, thereby blocking its activity and preventing downstream signaling that contributes to inflammation and cell proliferation .

Talmapimod exhibits significant biological activity, particularly in inflammatory and cancer contexts:

  • Anti-inflammatory Effects: The compound has been shown to reduce inflammation by inhibiting cytokine production and T-cell activation.
  • Apoptosis Induction: By targeting p38 MAPK, Talmapimod can induce apoptosis in various tumor cell lines, making it a candidate for cancer therapy.
  • Impact on Immune Response: It modulates immune responses by affecting regulatory T-cells and altering cytokine profiles, which may have implications for autoimmune diseases .

The synthesis of Talmapimod involves several key steps:

  • Formation of Key Intermediates: Initial reactions typically include the formation of piperazine derivatives through nucleophilic substitution reactions.
  • Coupling Reactions: The synthesis often includes coupling reactions with various aromatic groups to form the final compound.
  • Purification: The product is purified using techniques such as flash column chromatography to achieve the desired purity and yield.

For example, one synthetic route involves dissolving a precursor in dichloromethane and reacting it with oxalyl chloride followed by treatment with piperazine derivatives .

Talmapimod has several potential applications:

  • Rheumatoid Arthritis: Its primary indication is for the treatment of rheumatoid arthritis due to its anti-inflammatory properties.
  • Cancer Therapy: Given its ability to induce apoptosis in tumor cells, Talmapimod is being explored for use in various cancer therapies.
  • Neurological Disorders: Research is ongoing into its effects on neuroinflammation and potential applications in neurodegenerative diseases .

Interaction studies have shown that Talmapimod can significantly affect various biological pathways:

  • Cytokine Interactions: It interacts with pro-inflammatory cytokines, reducing their levels and thereby mitigating inflammatory responses.
  • Cell Signaling Pathways: The inhibition of p38 MAPK alters several downstream signaling pathways involved in cell survival and proliferation, which is critical in both inflammatory and cancer contexts .

Talmapimod shares structural and functional similarities with several other compounds that inhibit mitogen-activated protein kinases or have anti-inflammatory properties. Here are some comparable compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
SB203580C21H22N4O4p38 MAPK inhibitorSelective for p38 MAPK
VX-745C19H20N2O3p38 MAPK inhibitorUsed in clinical trials for arthritis
BIRB 796C20H19N3O4p38 MAPK inhibitorExhibits anti-tumor activity
RWJ 67657C20H22N2O3Dual inhibition of p38 MAPK and JNKBroader spectrum of action

Uniqueness of Talmapimod

Talmapimod's uniqueness lies in its specific binding affinity for the p38 MAPK pathway, which allows it to modulate inflammation effectively while also inducing apoptosis in certain tumor types. Its oral bioavailability further enhances its therapeutic potential compared to other compounds that may require different administration routes .

Talmapimod is an indolecarboxamide compound with the molecular formula C27H30ClFN4O3 and molecular weight of 513.004 grams per mole [1] [2]. The compound features a complex molecular architecture incorporating three distinct structural domains: a chlorinated indole core, a substituted piperazine ring, and an oxoacetamide functionality. The synthetic approaches to Talmapimod can be categorized into several key methodological frameworks, each addressing specific structural challenges inherent in the molecule's construction.

Classical Indole-2-carboxamide Formation Strategies

The synthesis of indole-2-carboxamide derivatives, which form the core structural unit of Talmapimod, has been extensively studied across multiple research programs. The most commonly employed approach involves the activation of indole-2-carboxylic acid derivatives followed by amide bond formation with appropriate amine nucleophiles [3]. Several coupling reagents have proven effective for this transformation, including 1,1'-carbonyldiimidazole (CDI), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-dimethylaminopyridine (EDCI/DMAP) [3].

The CDI-mediated approach represents one of the most straightforward methodologies, providing reliable conversion of carboxylic acid derivatives to the corresponding amides under mild conditions [3]. This method has demonstrated particular utility in the synthesis of indole-2-carboxamide scaffolds, with reported yields typically ranging from 65 to 85 percent. Alternative activation strategies employing BOP reagent have shown enhanced efficiency in certain substrate classes, particularly when dealing with sterically hindered amine coupling partners [3].

Piperazine Ring Construction Methodologies

The construction of substituted piperazine rings represents a critical synthetic challenge in Talmapimod synthesis. Modern approaches have evolved to incorporate palladium-catalyzed methodologies that enable the modular assembly of highly substituted piperazine derivatives [4] [5]. These palladium-catalyzed cyclization reactions couple propargyl units with diamine components to provide nitrogen heterocycles in good to excellent yields with high regio- and stereochemical control [4].

The synthetic utility of these palladium-catalyzed approaches extends beyond simple ring formation to encompass the introduction of complex substitution patterns. Research has demonstrated that both phenyl-substituted and geminal dimethyl-substituted propargyl carbonates can participate effectively in these cyclization reactions, providing access to diversely functionalized piperazine derivatives [4]. The reaction conditions are notably mild, typically proceeding at room temperature, which enhances the compatibility with sensitive functional groups present in complex pharmaceutical intermediates.

Advanced Coupling and Functionalization Strategies

Contemporary synthetic approaches to Talmapimod-type structures have increasingly emphasized the development of efficient coupling methodologies that minimize the number of synthetic transformations while maximizing overall yields. The Buchwald-Hartwig amination reaction has emerged as a particularly valuable tool for the construction of carbon-nitrogen bonds between aryl halides and piperazine derivatives [6]. This palladium-catalyzed process enables the efficient assembly of complex molecular architectures under relatively mild conditions.

Nucleophilic aromatic substitution (SNAr) reactions represent another important methodology for the incorporation of piperazine moieties into electron-deficient aromatic systems [6]. These reactions typically require elevated temperatures but provide reliable methods for the formation of carbon-nitrogen bonds in pharmaceutical synthesis. The choice between Buchwald-Hartwig and SNAr approaches often depends on the electronic nature of the aromatic substrate and the specific substitution pattern required.

Total Synthesis Approaches

Carbon-11 Radiolabeling Methodology

The most extensively documented synthetic approach to Talmapimod involves carbon-11 radiolabeling for positron emission tomography (PET) imaging applications. This methodology represents a specialized synthetic challenge due to the short half-life of carbon-11 (20.4 minutes), necessitating rapid and efficient synthetic protocols [7] [8].

The carbon-11 methylation approach employs [11C]methyl iodide as the primary methylating agent, generated through established cyclotron-based procedures [9] [10]. The radiolabeling process achieves non-decay corrected radiochemical yields of 3.1 ± 0.7 percent, with molar activities of 38.9 ± 13 gigabecquerels per micromole and radiochemical purities exceeding 95 percent [7] [8]. This synthetic route demonstrates the feasibility of incorporating carbon-11 into complex pharmaceutical molecules under time-constrained conditions.

The carbon-11 methylation methodology relies on the reaction of [11C]methyl iodide with appropriate nucleophilic precursors under basic conditions [9]. The process typically employs dimethylformamide as solvent with inorganic bases such as lithium oxide to facilitate the methylation reaction at room temperature [9]. This approach has proven particularly effective for the methylation of arylamines, although electron-withdrawing groups can significantly reduce reaction efficiency.

Convergent Synthetic Strategies

The structural complexity of Talmapimod suggests that convergent synthetic approaches would provide the most efficient routes to the target molecule. These strategies typically involve the independent synthesis of key structural fragments followed by their convergent assembly through high-yielding coupling reactions. The indole carboxamide core can be prepared separately from the piperazine-containing fragment, enabling parallel synthetic operations that reduce overall cycle times.

Fragment-based approaches offer several advantages including reduced exposure of sensitive intermediates to multiple reaction cycles, more effective purification of smaller molecular fragments, and enhanced scalability for manufacturing applications [11]. The implementation of convergent strategies requires careful optimization of fragment coupling conditions to ensure high yields and minimal side product formation.

Scale-up Considerations

Process Chemistry Optimization

The scale-up of Talmapimod synthesis requires comprehensive optimization of reaction conditions to ensure reproducible yields and product quality at manufacturing scales. Critical parameters include reaction temperature control, reagent addition rates, mixing efficiency, and heat transfer considerations. The multi-step nature of Talmapimod synthesis necessitates careful evaluation of each transformation to identify potential bottlenecks and safety concerns that may emerge during scale-up operations.

Solvent selection represents a particularly important consideration for large-scale synthesis. While dimethyl sulfoxide (DMSO) demonstrates excellent solubility properties for Talmapimod (≥100 milligrams per milliliter), the high boiling point and hygroscopic nature of DMSO present challenges for large-scale operations [12]. Alternative solvent systems that provide adequate solubility while enabling more efficient downstream processing may be required for manufacturing implementations.

Quality Control and Analytical Considerations

The implementation of robust analytical methods represents a critical component of Talmapimod scale-up efforts. High-performance liquid chromatography (HPLC) methods must be validated to ensure adequate separation of the target compound from potential impurities and degradation products. The pink to red coloration of Talmapimod may indicate the presence of chromophoric impurities that require careful monitoring during synthesis and storage [13].

Stereochemical purity represents another critical quality parameter, given that Talmapimod contains two defined stereocenters in its piperazine ring system [14] [15]. Analytical methods must be capable of detecting and quantifying potential stereoisomeric impurities that may arise during synthesis or storage. Chiral chromatographic methods may be required to ensure compliance with pharmaceutical quality standards.

Manufacturing Infrastructure Requirements

The successful scale-up of Talmapimod synthesis requires manufacturing facilities equipped with appropriate containment systems for handling potent pharmaceutical intermediates. The compound's classification as an investigational drug necessitates implementation of Good Manufacturing Practice (GMP) protocols throughout the synthetic sequence. This includes validated cleaning procedures, environmental monitoring, and comprehensive documentation systems.

Temperature control systems must be capable of maintaining precise reaction conditions throughout the synthetic sequence. Many of the coupling reactions employed in Talmapimod synthesis are temperature-sensitive, with reaction efficiency and selectivity depending critically on thermal management. Automated process control systems may be necessary to ensure consistent product quality across multiple manufacturing batches.

Green Chemistry Perspectives in Talmapimod Synthesis

Atom Economy and Waste Minimization

The application of green chemistry principles to Talmapimod synthesis offers significant opportunities for improving the environmental sustainability of the manufacturing process. Atom economy, defined as the molecular weight of the desired product divided by the sum of molecular weights of all reactants, represents a fundamental metric for evaluating synthetic efficiency [16] [17]. Current synthetic routes to Talmapimod typically involve multiple purification steps and protecting group manipulations that reduce overall atom economy.

Telescoped reaction sequences offer one approach to improving atom economy by eliminating intermediate isolation and purification steps [17] [18]. These one-pot or sequential reaction protocols reduce solvent consumption, minimize waste generation, and improve overall process efficiency. Research into telescoped synthesis of related indole carboxamide derivatives has demonstrated the feasibility of combining multiple transformations in single reaction vessels [18].

Sustainable Solvent Systems

The development of more sustainable solvent systems represents a critical opportunity for improving the environmental profile of Talmapimod synthesis. Aqueous micellar reaction conditions have emerged as a promising alternative to traditional organic solvents for many pharmaceutical synthetic transformations [17] [18]. These systems employ surfactants to enable organic reactions in water, dramatically reducing the environmental impact of pharmaceutical manufacturing.

Microwave-assisted synthesis represents another green chemistry approach that can reduce energy consumption while improving reaction efficiency [19]. Microwave irradiation enables rapid heating of reaction mixtures, often reducing reaction times from hours to minutes while maintaining or improving product yields. This technology has demonstrated particular utility in the synthesis of heterocyclic pharmaceutical compounds.

Biocatalytic Approaches

Enzymatic transformations offer the potential for highly selective and environmentally benign synthetic routes to Talmapimod intermediates [19]. Biocatalytic methods typically operate under mild conditions, exhibit excellent selectivity, and generate minimal waste streams. While direct biocatalytic routes to Talmapimod have not been reported, research into enzymatic synthesis of indole derivatives and piperazine-containing compounds suggests potential applications.

The implementation of biocatalytic methods requires careful consideration of enzyme stability, substrate scope, and reaction kinetics. Immobilized enzyme systems may offer enhanced stability and recyclability compared to free enzyme preparations. The development of engineered enzymes with enhanced activity toward pharmaceutical substrates represents an active area of research with potential applications to Talmapimod synthesis.

Process Intensification Technologies

Continuous flow synthesis represents a transformative approach to pharmaceutical manufacturing that offers numerous advantages over traditional batch processing [17] [11]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles for hazardous transformations. The implementation of continuous flow methods for Talmapimod synthesis could significantly reduce manufacturing footprint while improving product quality and consistency.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

512.1990467 g/mol

Monoisotopic Mass

512.1990467 g/mol

Heavy Atom Count

36

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B1E00KQ6NT

Drug Indication

Investigated for use/treatment in pain (acute or chronic) and rheumatoid arthritis.

Pharmacology

Talmapimod is an orally bioavailable, small-molecule, p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activities. Talmapimod specifically binds to and inhibits the phosphorylation of p38 MAPK, which may result in the induction of tumor cell apoptosis, the inhibition of tumor cell proliferation, and the inhibition of tumor angiogenesis. This agent may also enhance proteasome inhibitor-induced apoptosis. p38 MAPK is a serine/threonine protein kinase involved in a MAPK signaling cascade that controls cellular responses to various environmental stresses, cytokines, and endotoxins.

Mechanism of Action

SCIO-469 inhibits p38 kinase, a stimulatory modulator of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA). Existing protein-based products that antagonize TNFa have been shown to markedly relieve the symptoms and retard the progression of RA. It also has the potential for additional benefits associated with its inhibition of IL-1 and COX-2.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38alpha (MAPK14) [HSA:1432] [KO:K04441]

Other CAS

309913-83-5

Wikipedia

Talmapimod

Dates

Last modified: 08-15-2023
1: Koppelman B, Webb HK, Medicherla S, Almirez R, Feng Y, Chavez JC, Mao CP, Nguyen A, Liu YW, Kapoun AM, Muiru G, Huang YA, Dugar S, Mavunkel BJ, Lim DW, Chakravarty S, Luedtke G, Protter AA, Higgins LS. Pharmacological properties of SD-282 - an alpha-isoform selective inhibitor for p38 MAP kinase. Pharmacology. 2008;81(3):204-20. doi: 10.1159/000112865. Epub 2008 Jan 7. PubMed PMID: 18176091.
2: Medicherla S, Fitzgerald MF, Spicer D, Woodman P, Ma JY, Kapoun AM, Chakravarty S, Dugar S, Protter AA, Higgins LS. p38alpha-selective mitogen-activated protein kinase inhibitor SD-282 reduces inflammation in a subchronic model of tobacco smoke-induced airway inflammation. J Pharmacol Exp Ther. 2008 Mar;324(3):921-9. Epub 2007 Dec 4. PubMed PMID: 18056868.
3: Sweitzer SM, Medicherla S, Almirez R, Dugar S, Chakravarty S, Shumilla JA, Yeomans DC, Protter AA. Antinociceptive action of a p38alpha MAPK inhibitor, SD-282, in a diabetic neuropathy model. Pain. 2004 Jun;109(3):409-19. PubMed PMID: 15157702.

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